molecular formula C12H12BrNO3 B1413917 Ethyl 3-bromo-5-cyano-4-methoxyphenylacetate CAS No. 1804402-23-0

Ethyl 3-bromo-5-cyano-4-methoxyphenylacetate

Cat. No.: B1413917
CAS No.: 1804402-23-0
M. Wt: 298.13 g/mol
InChI Key: ALIDJTLDMOEZJT-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyano-4-methoxyphenylacetate is an organic compound with the molecular formula C12H12BrNO3. It is characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring, along with an ethyl ester functional group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-5-cyano-4-methoxyphenylacetate typically involves the bromination of a precursor compound followed by esterification. One common method includes:

    Bromination: Starting with 3-cyano-4-methoxyphenylacetic acid, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Esterification: The brominated intermediate is then esterified using ethanol (EtOH) and a strong acid catalyst like sulfuric acid (H2SO4) to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Oxidation: KMnO4 in aqueous solution at room temperature.

Major Products:

    Substitution: Formation of 3-azido-5-cyano-4-methoxyphenylacetate.

    Reduction: Formation of 3-amino-5-cyano-4-methoxyphenylacetate.

    Oxidation: Formation of 3-bromo-5-cyano-4-hydroxyphenylacetate.

Scientific Research Applications

Ethyl 3-bromo-5-cyano-4-methoxyphenylacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-5-cyano-4-methoxyphenylacetate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with specific receptors. The presence of the bromine and cyano groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 3-bromo-5-cyano-4-methoxyphenylacetate can be compared with other similar compounds such as:

    Ethyl 3-bromo-4-methoxyphenylacetate:

    Ethyl 3-cyano-4-methoxyphenylacetate: Lacks the bromine atom, affecting its ability to undergo certain substitution reactions.

    Ethyl 3-bromo-5-cyano-4-hydroxyphenylacetate: Contains a hydroxyl group instead of a methoxy group, which can alter its chemical properties and reactivity.

The unique combination of functional groups in this compound makes it particularly versatile and valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(3-bromo-5-cyano-4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-8-4-9(7-14)12(16-2)10(13)5-8/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIDJTLDMOEZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Br)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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